molecular formula C17H25N3O7S B2722609 N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 868983-89-5

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2722609
CAS No.: 868983-89-5
M. Wt: 415.46
InChI Key: HVIKWXMYAHBNEI-UHFFFAOYSA-N
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Description

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazolidine ring, a sulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Formation of the Oxalamide Moiety: The oxalamide moiety can be synthesized by reacting an oxalyl chloride with an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.

    Biological Studies: The compound can be used as a probe or reagent in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as catalysis or chemical synthesis.

Mechanism of Action

The mechanism of action of N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
  • N1-((3-((4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
  • N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-ethyl)oxalamide

Uniqueness

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its methoxy and methyl substituents on the phenyl ring, along with the oxazolidine and oxalamide moieties, provide a distinct chemical profile compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O7S/c1-12-10-13(4-5-14(12)26-3)28(23,24)20-7-9-27-15(20)11-19-17(22)16(21)18-6-8-25-2/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIKWXMYAHBNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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